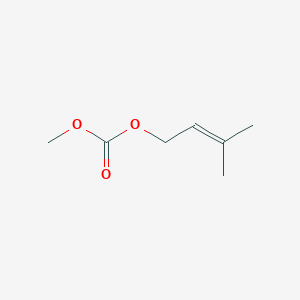

Methyl 3-methylbut-2-en-1-yl carbonate

Description

Properties

CAS No. |

88927-34-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-methylbut-2-enyl carbonate |

InChI |

InChI=1S/C7H12O3/c1-6(2)4-5-10-7(8)9-3/h4H,5H2,1-3H3 |

InChI Key |

RMDAKUWBEVVNMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC(=O)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Methylbut 2 En 1 Yl Carbonate and Analogues

Isomerization-Driven Synthesis of Prenyl Derivatives

A key strategy in the synthesis of 3-methylbut-2-en-1-yl (prenyl) structures involves the isomerization of readily available homoallylic precursors. This approach offers an atom-economical route to the desired allylic isomers, which can then be further functionalized.

Catalytic Isomerization of 3-Methylbut-3-en-1-yl Precursors to 3-Methylbut-2-en-1-yl Structures

The catalytic isomerization of 3-methylbut-3-en-1-yl precursors represents an efficient pathway to access the more thermodynamically stable 3-methylbut-2-en-1-yl framework. This transformation is typically mediated by transition metal catalysts that can facilitate the double bond migration.

Transition metal carbonyls, particularly iron pentacarbonyl (Fe(CO)₅), have emerged as effective catalysts for the isomerization of allylic and homoallylic alcohols. americancarbonyl.com The mechanism of iron carbonyl-mediated isomerization of allylic alcohols is proposed to proceed through the formation of an intermediate complex. In the case of homoallylic alcohols, the reaction can be more challenging and may require specific conditions to achieve high yields and selectivities. Iron pentacarbonyl is a volatile and reactive liquid that can be used as a precursor to various iron-based catalysts. wikipedia.org

The isomerization process is often initiated by the coordination of the iron carbonyl catalyst to the double bond of the substrate. This is followed by a series of steps involving hydride abstraction and re-addition, leading to the migration of the double bond to a more stable position. The reaction is typically carried out under inert atmosphere and may require thermal or photochemical activation. polymtl.ca

The regioselectivity and kinetics of transition metal-catalyzed isomerization reactions can be significantly influenced by the addition of co-catalysts and basic additives. While specific data on the use of co-catalysts and bases with iron pentacarbonyl for the isomerization of 3-methylbut-3-en-1-yl precursors is not extensively detailed in the provided search results, general principles from related systems can be inferred.

In many transition metal-catalyzed reactions, the addition of a base can facilitate the deprotonation of an alcohol, enhancing its nucleophilicity or altering the electronic properties of the catalyst. For instance, in palladium-catalyzed reactions, the choice of base can be crucial in determining the outcome of the reaction. Similarly, co-catalysts can play a role in regenerating the active catalytic species or in modifying the ligand sphere of the metal center, thereby influencing the steric and electronic environment and, consequently, the regioselectivity of the reaction. The interaction of iron pentacarbonyl with aqueous alkali has been studied, indicating its reactivity in basic media. acs.org

Strategies for the Preparation of Related Unsaturated Esters (e.g., Methyl 3-methyl-2-butenoate)

The synthesis of related unsaturated esters, such as methyl 3-methyl-2-butenoate, is well-established and provides valuable insights into the functionalization of the prenyl scaffold. One common method involves the esterification of 3-methyl-2-butenoic acid with methanol (B129727). chemicalbook.comchemsynthesis.com This reaction can be catalyzed by various acids or carried out under reflux conditions.

Another approach is the direct synthesis from other precursors. For example, 3-methyl-2-butenoic acid can be prepared from 2-methyl-3-butyn-2-ol (B105114) through a rearrangement and subsequent oxidation. google.com The resulting acid can then be esterified to yield methyl 3-methyl-2-butenoate. Additionally, processes for the preparation of methyl butenoate and its derivatives from allyl halides, carbon monoxide, and methanol using nickel-carbonyl catalysts have been developed. google.com

A variety of synthetic routes to methyl 3-methyl-2-butenoate are summarized in the table below.

| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |

| 3-Methyl-2-butenoic acid, Methanol | Ionic liquid [MIMPS][HSO₄], NiW/Al-CA catalyst, Reflux | Methyl 3-methyl-2-butenoate | chemicalbook.com |

| 2-Methyl-3-butyn-2-ol | Acetylacetone titania-copper bromide-benzoic acid system (rearrangement), then oxidation | 3-Methyl-2-butenoic acid | google.com |

| Allyl halide, Carbon monoxide, Methanol | Nickel-carbonyl and thiourea | Methyl butenoate derivatives | google.com |

Direct Esterification and Transcarbonation Routes to Allylic Carbonates

Direct methods for the synthesis of allylic carbonates like methyl 3-methylbut-2-en-1-yl carbonate include direct esterification and transcarbonation reactions. These routes offer straightforward access to the target molecule from readily available starting materials.

Direct esterification would involve the reaction of 3-methylbut-2-en-1-ol (prenol) with a suitable methyl carbonate precursor, such as methyl chloroformate, in the presence of a base to neutralize the liberated acid.

Transcarbonation, a more environmentally benign approach, involves the reaction of prenol with a dialkyl carbonate, such as dimethyl carbonate, in the presence of a catalyst. researchgate.netnih.govmdpi.comrepec.orgnih.gov This equilibrium-driven reaction often requires the removal of the alcohol byproduct to shift the equilibrium towards the desired product. A variety of catalysts, including basic and metal-based systems, have been employed for transcarbonation reactions.

While specific examples for the synthesis of this compound were not explicitly found in the provided search results, the general applicability of these methods to the synthesis of other carbonates suggests their feasibility for the target molecule.

Enantioselective and Stereocontrolled Synthesis of Chiral Allylic Carbonate Derivatives

The development of enantioselective and stereocontrolled methods for the synthesis of chiral allylic carbonates is of significant interest for the preparation of optically active building blocks. Palladium-catalyzed asymmetric allylic substitution reactions have been extensively studied for this purpose. nih.govrsc.orgnih.govnih.gov These reactions typically involve the reaction of a prochiral or racemic allylic substrate with a nucleophile in the presence of a chiral palladium catalyst.

The enantioselectivity of these transformations is controlled by the chiral ligand coordinated to the palladium center. A wide range of chiral ligands have been developed and successfully applied in these reactions, leading to high enantiomeric excesses for a variety of substrates.

For the synthesis of chiral allylic carbonates, one could envision the kinetic resolution of a racemic allylic alcohol via an enantioselective carbonylation reaction. Alternatively, the desymmetrization of a meso-diol through a selective carbonylation of one of the hydroxyl groups would also provide access to chiral carbonates. Cobalt-catalyzed enantioselective C-H carbonylation has also been reported as a method for synthesizing chiral isoindolinones. researchgate.net

The table below summarizes some general approaches to the enantioselective synthesis of chiral allylic compounds.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference(s) |

| Asymmetric Allylic Alkylation | Chiral Palladium Complex | Prochiral/Racemic Allylic Carbonates | Chiral Allylic Compounds | nih.govrsc.orgnih.govnih.gov |

| Enantioselective C-H Carbonylation | Chiral Cobalt Complex | Prochiral Substrates | Chiral Carbonyl Compounds | researchgate.net |

| Oxidative Allylic C-H Carbonylation | Palladium Catalyst | Alkenes | β,γ-Unsaturated Esters | nih.gov |

Mechanistic Investigations of Reactions Involving Methyl 3 Methylbut 2 En 1 Yl Carbonate and Allied Structures

Elucidation of Allylic Substitution Mechanisms (SN1' and SN2')

Allylic substitution reactions of substrates like methyl 3-methylbut-2-en-1-yl carbonate can proceed through various mechanisms, with the SN1' and SN2' pathways being of significant interest. These reactions involve the substitution at the γ-position relative to the leaving group, accompanied by a shift of the double bond.

In palladium-catalyzed allylic substitution of tertiary allylic carbonates, density functional theory (DFT) calculations have revealed that the reaction does not proceed via a simple outer-sphere nucleophilic attack. rsc.org Instead, a unique inner-sphere mechanism is operative, particularly with bifunctional nucleophiles like sodium sulfinates. In this pathway, the oxygen atom of the sulfonate chelates to the palladium center, facilitating the nucleophilic attack by the sulfur atom through a six-membered chair-like transition state. rsc.org This inner-sphere manifold effectively rationalizes the experimentally observed high regioselectivity for the branched product. rsc.org

Conversely, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, mechanistic studies suggest an "outer sphere" SN2' type of attack on the π-allylpalladium complex by the enolate. nih.gov A key feature of the DAAA reaction is the simultaneous generation of the nucleophile and the electrophile. nih.gov

The choice between these pathways is influenced by several factors, including the nature of the catalyst, the nucleophile, and the solvent. The table below summarizes key characteristics of these proposed mechanisms for allylic carbonates.

| Interactive Data Table: Comparison of Allylic Substitution Mechanisms | |

| Mechanism | Key Features |

| Inner-Sphere (e.g., with sulfinates) | Bifunctional nucleophile acts as a chelating group. rsc.org |

| Proceeds through a six-membered chair-like transition state. rsc.org | |

| Explains high regio- and enantioselectivities. rsc.org | |

| Outer-Sphere SN2' (e.g., DAAA) | Direct attack of the nucleophile on the π-allylpalladium complex. nih.gov |

| Simultaneous generation of nucleophile and electrophile. nih.gov |

Nucleophilic Attack Pathways on Allylic Carbonate Scaffolds

The regioselectivity of nucleophilic attack on allylic carbonate scaffolds is a critical aspect of their reactivity. In palladium-catalyzed reactions, the formation of a π-allylpalladium intermediate is a common feature. The subsequent nucleophilic attack can occur at either terminus of the allyl system.

For instance, in the palladium-catalyzed [3+2] cycloaddition of vinylethylene carbonates with α,β-unsaturated imines, the reaction is initiated by the decarboxylation of the vinylethylene carbonate to generate a zwitterionic π-allylpalladium intermediate. mdpi.com The nucleophilic attack then occurs from the ketimine part of the α,β-unsaturated imine onto this intermediate. The final step involves an intramolecular attack of the nitrogen anion on the internal position of the π-allylpalladium moiety to form the five-membered ring product. mdpi.com

The regioselectivity of this attack is often governed by a combination of steric and electronic factors. In many cases, the nucleophile preferentially attacks the less substituted or more electrophilic carbon of the π-allyl intermediate.

Intramolecular Cycloaddition Reaction Mechanisms

Intramolecular cycloaddition reactions of allylic carbonates provide a powerful tool for the synthesis of cyclic compounds. The [3+2] cycloaddition is a particularly well-studied example, leading to the formation of five-membered rings.

The regioselectivity and stereoselectivity of [3+2] cycloaddition reactions are determined by the electronic and steric properties of the reacting partners and the reaction conditions. Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding these aspects. nih.gov

For example, in the [3+2] cycloaddition of nitrones with 2-propynamide, DFT calculations have shown that the reaction proceeds through two pairs of stereo- and regioisomeric pathways. nih.gov The thermodynamic stability of the resulting cycloadducts can be used to predict the major regioisomer, which often aligns with experimental observations. nih.gov Distortion/interaction-activation strain analysis can further reveal that the preference for a particular regioisomeric pathway can be attributed to a less-distorted and earlier transition state, as well as more favorable intermolecular interactions. nih.gov

The mechanism of [3+2] cycloadditions can be either concerted, where both new bonds are formed simultaneously, or stepwise, involving a discrete intermediate. Even in concerted processes, the bond formation may be asynchronous, meaning one bond forms to a greater extent than the other in the transition state.

Computational studies have provided detailed insights into the nature of these bonding processes. For the [3+2] cycloaddition of azides to nitroolefins, DFT calculations indicate a concerted but highly asynchronous transition state for the rate-limiting cycloaddition step. nih.gov Similarly, in a copper-catalyzed [3+2] cycloaddition of trifluoromethylated N-acylhydrazones and isoprene, a concerted asynchronous mechanism has been proposed based on computational results. researchgate.net Bonding Evolution Theory (BET) analysis can further elucidate the sequence of bond formation, showing that in some [3+2] cycloadditions, the formation of one C-C bond precedes the formation of the other C-O or C-N bond. nih.gov

| Interactive Data Table: Mechanistic Features of [3+2] Cycloadditions | |

| Mechanistic Aspect | Findings from Computational Studies |

| Regioselectivity | Predicted by the thermodynamic stability of cycloadducts. nih.gov |

| Favored by earlier and less-distorted transition states. nih.gov | |

| Stereoselectivity | Influenced by intermolecular interactions in the transition state. |

| Bonding Process | Often concerted but highly asynchronous. nih.govresearchgate.net |

| Bond formation sequence can be determined by BET analysis. nih.gov |

Mechanistic Studies of Isomerization and Rearrangement Reactions

Allylic carbonates and related structures can undergo isomerization and rearrangement reactions under various conditions. A common rearrangement is the allylic rearrangement, where the double bond migrates to an adjacent position.

Such rearrangements have been observed under hydrothermal conditions in the presence of metal ions like Co(II) and Mn(II). rsc.org These reactions likely proceed through intermediates where the metal ion coordinates to the double bond and/or the carbonate group, facilitating the migration of the double bond.

Photochemical conditions can also induce rearrangements in allylic systems. baranlab.org While specific studies on this compound are not prevalent, related allylic compounds are known to undergo photochemical rearrangements, often involving diradical intermediates. baranlab.org

Thermal isomerization is another potential pathway, which can be catalyzed by various species. For example, the thermal isomerization of azobenzenes can be catalyzed by certain salts, where the cation interacts with the azo group to lower the activation energy for isomerization. nih.gov A similar catalytic effect could be envisioned for the isomerization of allylic carbonates.

Radical-Mediated Processes Initiated from Allylic Carbonates

While ionic pathways are common for allylic carbonates, radical-mediated processes can also be initiated from these substrates. One approach involves the photochemical activation of the allylic system.

For instance, a one-pot process for the synthesis of cyclic carbonates has been developed that combines the photo-promoted Atom Transfer Radical Addition (ATRA) of a perfluoroalkyl iodide onto an allylic alcohol, followed by carboxylative cyclization. mdpi.comresearchgate.net In this reaction, a radical is generated and adds to the double bond of the allylic alcohol. A similar initiation could be envisioned for allylic carbonates, where the radical adds to the double bond of the 3-methylbut-2-en-1-yl group.

Furthermore, radical cascade reactions can be initiated from related systems. For example, acyl radicals can be generated and participate in cascade cyclizations to form complex polycyclic structures. nottingham.ac.uk The potential for this compound to act as a precursor in such radical reactions is an area of ongoing interest.

Catalytic Transformations Utilizing Methyl 3 Methylbut 2 En 1 Yl Carbonate As a Substrate

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium catalysis has been extensively employed to activate the allylic system of methyl 3-methylbut-2-en-1-yl carbonate, facilitating a wide range of functionalization reactions. These transformations typically proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by various nucleophiles.

The formation of carbon-carbon bonds via palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis. While specific studies focusing exclusively on this compound are not always explicitly detailed, the principles of these reactions are broadly applicable to this substrate.

Allylic Alkylation: Palladium-catalyzed allylic alkylation (AAA) allows for the introduction of a variety of carbon-based nucleophiles. Stabilized carbanions, such as those derived from malonates and related active methylene (B1212753) compounds, are common nucleophiles in these reactions. The reaction of an allylic carbonate with a soft nucleophile in the presence of a palladium(0) catalyst leads to the formation of a new C-C bond at the allylic position. The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium catalyst and the substituents on the allylic substrate.

Table 1: Representative Palladium-Catalyzed Allylic Alkylation of Allylic Carbonates (Note: This table presents generalized data for allylic carbonates, as specific data for this compound is not extensively documented in isolation.)

| Nucleophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |

| Dimethyl malonate | Pd(dba)₂ / dppe | THF | rt | >95 | [Generic] |

| Ethyl acetoacetate | [Pd(allyl)Cl]₂ / PPh₃ | Dioxane | 50 | High | [Generic] |

| Nitromethane (B149229) | Pd(PPh₃)₄ | Benzene | 80 | Good | [Generic] |

Allylic Arylation: The introduction of aryl moieties can be achieved through palladium-catalyzed cross-coupling reactions with organoboronic acids (Suzuki-Miyaura coupling) or other organometallic reagents. These reactions provide a direct route to allylated aromatic compounds. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivities.

Palladium-catalyzed allylic amination is a powerful method for the synthesis of allylic amines, which are important structural motifs in many biologically active compounds. This compound can serve as an electrophile in these reactions, reacting with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and heterocycles.

A notable application involves the palladium-catalyzed N-tert-prenylation of indoles. In a study, various substituted indoles were successfully prenylated using a carbonate precursor analogous to this compound. The reaction, catalyzed by a palladium complex with a wide-bite-angle bisphosphine ligand, demonstrated high regioselectivity for the branched (tert-prenyl) product over the linear (n-prenyl) isomer.

Table 2: Palladium-Catalyzed N-tert-Prenylation of Indoles with a Prenyl Carbonate

| Indole Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) | Regioselectivity (tert:n) |

| Indole-3-carboxaldehyde | [Pd(allyl)Cl]₂ | Xantphos | Cs₂CO₃ | Toluene | 76 | >20:1 |

| 3-Cyanoindole | [Pd(allyl)Cl]₂ | Xantphos | Cs₂CO₃ | Toluene | 80 | 10:1 |

| 5-Bromoindole | [Pd(allyl)Cl]₂ | Xantphos | Cs₂CO₃ | Toluene | 75 | 11:1 |

These findings highlight the utility of this compound and similar precursors in accessing valuable N-prenylated heterocycles with high control over regioselectivity.

Substrates containing both the prenyl carbonate moiety and a suitably positioned nucleophile can undergo palladium-catalyzed intramolecular cyclization reactions. These transformations are highly valuable for the construction of carbo- and heterocyclic ring systems. For instance, the intramolecular cyclization of ortho-prenylphenols can lead to the formation of benzofuran (B130515) derivatives. The reaction proceeds via the formation of a π-allylpalladium intermediate, followed by intramolecular attack of the phenolic oxygen. The regioselectivity of the cyclization (e.g., formation of five- or six-membered rings) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

While direct examples starting from this compound to synthesize such precursors for cyclization are part of a multi-step process, the principle of using the prenyl group as a handle for subsequent palladium-catalyzed cyclization is a well-established synthetic strategy.

The development of chiral ligands for palladium-catalyzed allylic substitution reactions has enabled the synthesis of enantioenriched products with high levels of stereocontrol. A wide variety of chiral ligands, often possessing C₂ symmetry, have been designed and successfully applied in these transformations. These ligands coordinate to the palladium center and create a chiral environment around the π-allyl intermediate, thereby directing the nucleophilic attack to one of the two enantiotopic termini of the allyl group.

Common classes of chiral ligands used in palladium-catalyzed asymmetric allylic alkylation (AAA) and amination include those based on phosphines (e.g., Trost ligand, BINAP), phosphoramidites, and N-heterocyclic carbenes (NHCs). The choice of ligand is critical and often substrate- and nucleophile-dependent. The design of new and more effective chiral ligands remains an active area of research, aiming to improve enantioselectivity, catalytic activity, and substrate scope.

Table 3: Examples of Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Substitution

| Ligand Type | Example Ligand | Typical Application | Achieved Enantioselectivity |

| Chiral Phosphine (B1218219) | Trost Ligand | Asymmetric Allylic Alkylation | up to >99% ee |

| Chiral Phosphine | (S)-BINAP | Asymmetric Allylic Amination | up to 98% ee |

| Phosphoramidite (B1245037) | Feringa Ligand | Asymmetric Allylic Alkylation | up to >99% ee |

| N-Heterocyclic Carbene | Imidazolium-based NHCs | Asymmetric Allylic Alkylation | High ee |

The application of these chiral ligand strategies to reactions involving this compound allows for the asymmetric synthesis of molecules containing a chiral prenyl or related moiety.

Iron, being an earth-abundant and low-cost metal, has emerged as an attractive alternative to precious metals in catalysis. While the field of iron-catalyzed multicomponent reactions is rapidly expanding, specific examples utilizing this compound as a substrate are not well-documented in the current literature.

However, the general principles of iron-catalyzed reactions involving allylic electrophiles suggest the potential for the development of such transformations. Iron catalysts have been shown to mediate a variety of multicomponent reactions, often proceeding through radical pathways. It is conceivable that an iron catalyst could activate the allylic system of this compound to generate an allylic intermediate. This intermediate could then participate in a cascade reaction with two or more other components to assemble complex molecular structures in a single pot.

For instance, there is limited evidence suggesting the possibility of iron-catalyzed amination of allylic carbonates. Should this reactivity be generalizable, it could open the door to three-component reactions involving the allylic carbonate, an amine, and another reactive partner. Further research is needed to explore and develop iron-catalyzed multicomponent reactions specifically involving this compound.

Exploration of Other Transition Metal Catalysts (e.g., Ni, Rh, Ir)

While palladium has been a dominant force in the catalytic applications of allylic carbonates, including this compound, significant research has been dedicated to exploring the utility of other transition metals such as nickel (Ni), rhodium (Rh), and iridium (Ir). These metals often exhibit unique reactivity and selectivity profiles, offering valuable alternatives and complementary strategies for the construction of carbon-carbon and carbon-heteroatom bonds.

Nickel (Ni) Catalysis:

Nickel catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals. acs.org In the context of allylic substitution reactions, nickel catalysts have demonstrated high efficiency, particularly in cross-coupling reactions with a variety of nucleophiles. For instance, nickel complexes, such as those containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands, have been shown to catalyze the substitution reactions of 1,3-disubstituted allylic carbonates with aryl- and alkenyl-borates. uow.edu.au These reactions proceed efficiently, and in the case of cyclic carbonates, can occur with complete inversion of stereochemistry, highlighting the stereospecific nature of the nickel-catalyzed process. uow.edu.au The scope of nucleophiles in nickel-catalyzed allylic substitutions is broad, extending to organozinc reagents and other hard nucleophiles, which are sometimes challenging for palladium-based systems. acs.org The proposed mechanism for these transformations often involves the formation of a π-allyl nickel intermediate, which then undergoes nucleophilic attack. mdpi.com

Rhodium (Rh) Catalysis:

Rhodium catalysts have carved a niche in allylic substitution reactions due to their distinct regioselectivity and their ability to facilitate highly stereospecific transformations. nih.govbeilstein-journals.org Unlike palladium, which often favors attack at the less substituted terminus of the π-allyl intermediate, rhodium catalysts can direct nucleophiles to the more substituted carbon, providing access to branched products. scispace.com This has been demonstrated in the rhodium-catalyzed allylic alkylation of tertiary allylic carbonates with various nucleophiles, including alkenyl cyanohydrin pronucleophiles, leading to the formation of acyclic quaternary-substituted ketones. nih.gov Furthermore, rhodium-catalyzed allylic amination reactions have been extensively studied, providing a direct route to chiral amines. rsc.org The mechanism of rhodium-catalyzed allylic substitutions is thought to proceed through a configurationally stable π-allyl or enyl (σ + π) organometallic intermediate. beilstein-journals.org Computational studies on rhodium(I)/bisoxazolinephosphine-catalyzed amination of allylic carbonates suggest that the C-N bond formation occurs via an outer-sphere nucleophilic attack on an η³-allyl Rh(III) species. nih.gov

Iridium (Ir) Catalysis:

Iridium catalysis has become a powerful tool for asymmetric allylic substitution, consistently delivering high levels of enantioselectivity and regioselectivity for the formation of branched products. nih.govnih.gov Iridium catalysts, often paired with chiral phosphoramidite ligands, can effectively catalyze the reaction of simple, monosubstituted allylic substrates with a wide array of nucleophiles, including stabilized carbanions, amines, and phenolates. nih.govacs.org A key advantage of iridium catalysis is its ability to furnish chiral branched products from achiral linear starting materials, a transformation that is often challenging with other metals. nih.govacs.org Iridium-catalyzed allyl-allyl cross-coupling reactions of allylic carbonates have also been developed, leading to the regioselective formation of linear 1,5-dienes. beilstein-journals.org The remarkable selectivity observed in iridium-catalyzed reactions has been attributed to the unique electronic and steric properties of the iridium center and the ancillary ligands. nih.gov

Table 1: Comparison of Ni, Rh, and Ir Catalysts in Allylic Carbonate Transformations

| Catalyst | Typical Ligands | Common Nucleophiles | Key Features |

|---|---|---|---|

| Nickel (Ni) | Phosphine ligands (e.g., dppf) | Aryl/alkenyl borates, organozinc reagents | Cost-effective, efficient with hard nucleophiles, stereospecific. acs.orguow.edu.auacs.org |

| Rhodium (Rh) | Phosphine ligands (e.g., P(OPh)₃), bisoxazolinephosphines | Alkenyl cyanohydrins, amines, stabilized carbanions | High regioselectivity for branched products, stereospecific. nih.govscispace.comnih.gov |

| Iridium (Ir) | Chiral phosphoramidites | Stabilized carbanions, amines, phenolates | High enantioselectivity for branched products from linear substrates. nih.govnih.govacs.org |

Organocatalytic Activation and Transformations of Allylic Carbonates

In addition to transition metal catalysis, organocatalysis has emerged as a powerful strategy for the activation and transformation of allylic carbonates, including substrates structurally similar to this compound. This approach avoids the use of metals and often provides access to unique reactivity and selectivity. The primary modes of organocatalytic activation involve the use of Lewis bases, such as tertiary amines and phosphines.

Chiral Amine Catalysis:

Chiral tertiary amines have been successfully employed as Lewis base catalysts in a variety of asymmetric transformations of Morita-Baylis-Hillman (MBH) carbonates, which are a well-studied class of allylic carbonates. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives, as well as cinchona alkaloids like β-isocupreidine (β-ICD), have proven effective. nih.gov

In a typical catalytic cycle, the tertiary amine attacks the electron-deficient olefin of the MBH carbonate, leading to the formation of a zwitterionic intermediate and the expulsion of the carbonate leaving group. This intermediate can then react with a variety of nucleophiles in an SN2' fashion. For example, the DABCO-catalyzed allylic alkylation of tertiary propargylic alcohol-derived MBH carbonates with nitromethane has been developed to synthesize 1,4-enynes containing an all-carbon quaternary stereocenter. rsc.org

Furthermore, highly enantioselective allylic aminations of MBH carbonates derived from isatins have been achieved using modified β-ICD derivatives. nih.gov These reactions provide access to multifunctional oxindoles bearing a C3-quaternary stereocenter with high yields and excellent enantioselectivities. nih.gov

Phosphine Organocatalysis:

Chiral phosphines are another important class of Lewis base organocatalysts for the transformation of allylic carbonates. beilstein-journals.orgbeilstein-journals.org The mechanism is similar to that of tertiary amines, involving the initial nucleophilic addition of the phosphine to the activated alkene of the MBH carbonate to generate a phosphonium (B103445) enolate zwitterion. This intermediate can then undergo various reactions.

Phosphine-catalyzed asymmetric [3+2] annulations of MBH carbonates with activated alkenes have been developed to construct functionalized cyclopentenes. beilstein-journals.org In these reactions, the phosphine catalyst generates a 1,3-dipole from the MBH carbonate, which then undergoes a cycloaddition with the alkene. Chiral phosphine catalysts have also been utilized in enantioselective allylic alkylations of various pronucleophiles with MBH carbonates, leading to the formation of products with high regio- and enantioselectivity. mdpi.comacs.org These reactions have been applied to the synthesis of complex molecules containing quaternary stereocenters.

The versatility of organocatalysis in the transformation of allylic carbonates is a rapidly growing field, offering a powerful and often complementary approach to traditional metal-catalyzed methods. The ability to fine-tune the catalyst structure allows for a high degree of control over the reaction outcome, making it an attractive strategy for the synthesis of complex and stereochemically rich molecules.

Table 2: Overview of Organocatalytic Transformations of Allylic Carbonates

| Organocatalyst Type | Example Catalyst | Transformation Type | Product Class |

|---|---|---|---|

| Tertiary Amine | DABCO | Allylic Alkylation | 1,4-enynes rsc.org |

| Tertiary Amine | β-Isocupreidine (β-ICD) | Asymmetric Allylic Amination | Chiral 3-amino-2-oxindoles nih.gov |

| Phosphine | Chiral Sulfinamide Phosphine | Asymmetric Allylic Alkylation | 1,1,3-trisubstituted (trifluoromethyl)indene derivatives acs.org |

| Phosphine | Chiral Phosphine | [3+2] Annulation | Functionalized cyclopentenes beilstein-journals.org |

Theoretical and Computational Chemistry Approaches to Allylic Carbonate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of complex organic and organometallic reactions involving allylic carbonates. DFT calculations allow researchers to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This provides a step-by-step understanding of the reaction pathway.

In the context of transition metal-catalyzed reactions, such as those involving palladium or cobalt, DFT is crucial for understanding key steps like oxidative addition. For instance, in the cobalt(I)-catalyzed allylic alkylation of tertiary allylic carbonates, a process highly relevant to Methyl 3-methylbut-2-en-1-yl carbonate, DFT calculations have been used to model the reaction cycle. These studies reveal the energetic barriers (activation energies) for crucial steps, such as the initial oxidative addition of the carbonate to the metal center and the subsequent decarboxylation.

Computational models have identified key transition states and intermediates, such as a Co(III) species formed after the oxidative addition. The calculated free energy barriers for these steps provide a quantitative measure of their feasibility. For example, in a model system, the oxidative addition was found to proceed via a transition state with a relatively low barrier, followed by a facile decarboxylation step to release CO2 and form a π-allylcobalt(III) intermediate.

Table 1: Calculated Free Energy Barriers (ΔG‡) for Key Steps in a Model Co(I)-Catalyzed Reaction of a Tertiary Allylic Carbonate

| Reaction Step | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | 3TS-A-B | ~7.4 |

| Decarboxylation | 3TS-B-B´ | ~16.4 |

| Reductive Elimination (Branched) | 3TS-C-Dbranched | ~9.2 |

| Reductive Elimination (Linear) | 3TS-C-Dlinear | ~15.6 |

Data sourced from computational studies on a related tertiary allylic carbonate system.

By comparing the energy barriers for competing pathways, such as the formation of linear versus branched products, DFT can accurately predict and explain the regioselectivity observed experimentally. The geometric parameters of the calculated transition states also offer insights into the structural factors that control the reaction's outcome.

Molecular Electron Density Theory (MEDT) for Understanding Electronic Nature of Reactions

Molecular Electron Density Theory (MEDT) offers a different perspective from traditional molecular orbital theories, positing that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. MEDT provides a framework to understand the electronic nature of reactions involving allylic carbonates by analyzing the topology of the electron localization function (ELF) and conceptual DFT reactivity indices.

A key aspect of MEDT is the analysis of the global electron density transfer (GEDT) at the transition state. The magnitude of GEDT indicates the polar character of a reaction. For a hypothetical reaction of this compound with a nucleophile, MEDT could be used to calculate the GEDT, thereby quantifying the flow of electrons from the nucleophile to the allylic carbonate moiety. This helps to classify the reaction mechanism, for example, as a polar or non-polar process.

Conceptual DFT indices derived within this framework, such as electrophilicity (ω) and nucleophilicity (N), can be calculated for this compound and its reaction partners. These indices help to predict the reactivity and the direction of electron flow.

Table 2: Conceptual DFT Indices and Their Role in Reactivity Analysis

| Index | Symbol | Description | Application to Allylic Carbonates |

|---|---|---|---|

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. | Characterizes the ability of the allylic carbonate to accept electrons. |

| Nucleophilicity Index | N | Quantifies the nucleophilic character of a species. | Characterizes the ability of a reaction partner to donate electrons to the allylic carbonate. |

By analyzing the changes in electron density along the reaction coordinate, MEDT can determine whether bond formation is concerted or stepwise, providing a detailed picture of the electronic events that constitute the chemical transformation.

Quantum Chemical Topology (QTAIM) and Non-Covalent Interaction (NCI) Analysis for Selectivity Rationalization

The selectivity of chemical reactions, particularly regioselectivity and stereoselectivity, is often governed by subtle energetic differences between competing transition states. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to dissect these differences by examining electron density topology.

QTAIM analyzes the gradient of the electron density to partition a molecule into atomic basins, allowing for the characterization of chemical bonds and other interactions based on the properties at bond critical points. This can reveal subtle stabilizing or destabilizing interactions within a transition state structure.

NCI analysis is particularly adept at identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in three-dimensional space. This is achieved by plotting the reduced density gradient (RDG) versus the electron density. In reactions of allylic carbonates, NCI analysis can be used to rationalize selectivity. For example, in cobalt-catalyzed allylic alkylations, the exclusive formation of the branched regioisomer was explained by NCI analysis, which revealed significant steric repulsions between the alkene substituents and the catalyst's ligands in the transition state leading to the linear product. These repulsive interactions raise the energy of the linear transition state, making the pathway to the branched product more favorable.

These analyses can generate 3D plots where different types of interactions are color-coded, providing a clear, visual map of the forces at play that dictate the reaction's outcome. For instance, large, red-colored surfaces in an NCI plot would indicate strong steric clashes, while blue surfaces would highlight attractive hydrogen bonding, and green surfaces would show weaker van der Waals interactions.

Computational Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods are invaluable for exploring the conformational flexibility of molecules like this compound and for predicting their spectroscopic properties. The presence of multiple rotatable bonds means that the molecule can exist in various spatial arrangements, or conformers, each with a distinct energy.

A computational conformational analysis systematically explores the potential energy surface to identify all stable low-energy conformers. For each stable conformer, quantum chemical calculations can predict a range of spectroscopic data.

Vibrational Frequencies: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing the computed spectrum (often scaled by an empirical factor) with an experimental one, one can confirm the structure of the synthesized molecule.

NMR Chemical Shifts: Nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can also be calculated with high accuracy. This is a powerful tool for structure elucidation, as the predicted chemical shifts for different possible isomers or conformers can be compared against experimental data.

Since a molecule exists as a Boltzmann-weighted average of its conformers at a given temperature, the final predicted spectrum is typically an average of the spectra of individual conformers, weighted by their relative populations. This comprehensive approach, combining conformational analysis with spectroscopic prediction, provides a robust link between theoretical models and experimental observation.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "Methyl 3-methylbut-2-en-1-yl carbonate". Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete assignment of the molecule's skeleton.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of "this compound", distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ) of these signals is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule.

The expected ¹H NMR signals for "this compound" would be:

A singlet for the methyl protons of the carbonate group (CH₃-O-).

A doublet for the methylene (B1212753) protons adjacent to the carbonate oxygen (-O-CH₂-).

A triplet of quartets or a more complex multiplet for the vinyl proton (-CH=).

Two distinct singlets for the two methyl groups attached to the double bond, which are chemically non-equivalent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -O-C(=O)-O-CH₃ | 3.7 - 3.8 | Singlet (s) | N/A |

| -O-CH₂-CH= | 4.6 - 4.7 | Doublet (d) | ~7 |

| -CH₂-CH=C(CH₃)₂ | 5.3 - 5.5 | Triplet of quartets (tq) or Multiplet (m) | ~7, ~1.5 |

| =C(CH₃)₂ (cis to -CH₂-) | 1.7 - 1.8 | Singlet (s) or finely split | N/A |

| =C(CH₃)₂ (trans to -CH₂-) | 1.6 - 1.7 | Singlet (s) or finely split | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The expected ¹³C NMR signals for "this compound" would include:

A signal for the carbonyl carbon of the carbonate group.

Signals for the two carbons of the double bond.

A signal for the methylene carbon adjacent to the carbonate oxygen.

A signal for the methyl carbon of the carbonate group.

Signals for the two methyl carbons attached to the double bond.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-C(=O)-O- | 155 - 156 |

| -CH=C(CH₃)₂ | 138 - 140 |

| -CH₂-CH= | 118 - 120 |

| -O-CH₂- | 65 - 67 |

| -O-CH₃ | 54 - 55 |

| =C(CH₃)₂ (cis to -CH₂-) | 25 - 26 |

| =C(CH₃)₂ (trans to -CH₂-) | 18 - 19 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound". When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures.

In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the methoxycarbonyl group, the methyl carbonate group, or cleavage of the prenyl side chain.

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - OCH₃ - CO]⁺ or [M - CO₂CH₃]⁺ | Loss of the methoxycarbonyl group |

| 69 | [C₅H₉]⁺ | Prenyl cation |

| 59 | [CO₂CH₃]⁺ | Methoxycarbonyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound", the IR spectrum would show characteristic absorption bands for the carbonate and alkene functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1745 | C=O stretch | Carbonate |

| ~1670 | C=C stretch | Alkene |

| ~1260 | C-O stretch | Carbonate |

High-Resolution Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC, GC)

High-resolution chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from complex mixtures. The choice of method depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of "this compound". When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative purity information and structural identification. The choice of a non-polar or mid-polar column would be appropriate for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of less volatile or thermally labile compounds. For "this compound", reversed-phase HPLC or UPLC with a C18 column would be a common choice. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector could be used for detection, as the carbonate group provides a chromophore.

Application of Molecular Networking in Metabolomics and Volatilomics Studies of Related Esters

Molecular networking is a powerful bioinformatics approach used in metabolomics and volatilomics to visualize and annotate the chemical space within complex datasets, particularly those generated by tandem mass spectrometry (MS/MS). researchgate.netscienceopen.com This technique organizes molecules into networks based on the similarity of their fragmentation spectra. biorxiv.org

In the context of related esters, molecular networking can be applied to:

Identify and classify known and unknown carbonate esters: By clustering molecules with similar fragmentation patterns, molecular networking can help to identify related compounds, even if they are not present in spectral libraries. nih.gov

Dereplicate known compounds: The technique can rapidly identify known esters in a complex mixture, allowing researchers to focus on novel or more interesting molecules.

Propagate structural annotations: If one compound in a network is identified, its structural information can be propagated to other, structurally related but unknown, compounds within the same cluster. biorxiv.org

This approach is particularly valuable in the study of natural products and other complex mixtures where numerous related esters may be present.

Synthetic Utility in Complex Organic Molecule Construction

Intermediates in the Preparation of Flavor and Fragrance Compounds

The field of flavor and fragrance chemistry often employs derivatives of isoprenoids. However, there is no documented evidence of Methyl 3-methylbut-2-en-1-yl carbonate being used as an intermediate in the synthesis of commercially significant flavor or fragrance compounds. While other organic carbonates are known in perfumery, this specific molecule is not mentioned in the available literature.

Contribution to the Synthesis of Advanced Pharmaceutical Intermediates and Biologically Active Compounds

A search for the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on nucleoside phosphonates, has found no relevant examples. The synthesis of these biologically active compounds involves well-established methodologies, and the use of this prenyl carbonate is not among them.

Structure Reactivity Relationships and Mechanistic Control

Impact of Substitution Patterns on Allylic Carbonate Reactivity and Regioselectivity

The substitution pattern on the three-carbon allylic framework of a carbonate substrate profoundly influences both its reactivity and the regioselectivity of nucleophilic attack. In transition metal-catalyzed reactions, such as the widely used palladium-catalyzed allylic substitution, the nature of the substituents at the C1 and C3 positions of the allyl group dictates the stability of the intermediate π-allyl complex and the distribution of positive charge, which in turn determines the preferred site of attack by a nucleophile.

For an unsymmetrical allylic carbonate like Methyl 3-methylbut-2-en-1-yl carbonate (a primary allylic carbonate), the substitution pattern is relatively simple. However, the general principles can be illustrated by comparing substrates with varying degrees of substitution.

Steric Effects : Increasing steric hindrance at one of the allylic termini can direct the nucleophile to the less hindered position. For instance, in palladium-catalyzed reactions, the nucleophilic attack generally occurs at the less substituted carbon of the π-allyl intermediate. However, the steric bulk of the allylic carbonate itself can also affect the initial steps of the catalytic cycle. Studies have shown that increased steric hindrance on the allylic structure disfavors both the complexation of the palladium(0) catalyst and the subsequent ionization step.

Electronic Effects : Electron-donating or electron-withdrawing substituents on the allylic system can alter the electronic properties of the intermediate π-allyl complex, influencing the regioselectivity. Electron-withdrawing groups can direct the nucleophile to the more distant terminus, while electron-donating groups may favor attack at the closer carbon.

Catalyst Control : The choice of transition metal catalyst and associated ligands can override the inherent bias of the substrate. For example, while palladium catalysts often favor attack at the less substituted terminus, other metals like rhodium can exhibit different regioselectivity, sometimes proceeding without allylic rearrangement. Cobalt(I) complexes have been shown to catalyze the allylic alkylation of tertiary allylic carbonates with excellent regioselectivity for the branched product, a selectivity pattern that is complementary to that commonly observed in palladium-catalyzed reactions.

Detailed research findings have demonstrated the ability to control regioselectivity in the allylic substitution of vinylethylene carbonates by selecting the appropriate palladium catalyst and ligands, leading to high yields of either linear or branched products.

| Substrate Type | Catalyst System | Major Product | Regioselectivity (Branched:Linear) | Reference |

| Tertiary Allylic Carbonate | Co(I)/dppp | Branched | >99:1 | |

| Secondary Allylic Carbonate | Pd(0)/dppf | Linear | Varies | |

| 1,3-Disubstituted Allyl Ester | Pd(0)/Chiral Ligand | N/A (Desymmetrization) | High | |

| Tertiary Allylic Carbonate | Pd(0)/Ligand | Branched | High | |

| Vinylethylene Carbonates | Pd₂(dba)₃·CHCl₃/DPPE | Linear | High |

This table provides illustrative examples of how catalyst and substrate structure influence regioselectivity in allylic substitution reactions.

Stereoelectronic Effects and Their Influence on Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are critical in understanding the outcomes of reactions involving allylic carbonates. These effects arise from stabilizing interactions between filled and empty orbitals, which are highly dependent on the molecule's conformation and geometry.

In the context of allylic systems, stereoelectronic effects manifest in several ways:

Transition State Stabilization : The geometry of the transition state is often controlled by the need to achieve optimal orbital overlap. For instance, in the ionization step of a palladium-catalyzed reaction, the departure of the carbonate leaving group is facilitated by the alignment of the C-O bond's sigma orbital with the π-system of the double bond. This interaction stabilizes the developing positive charge on the allylic fragment.

Conformational Control : The stability of different conformations of the substrate or intermediate can be influenced by stereoelectronic interactions, such as hyperconjugation. In radical reactions of carbohydrate derivatives, for example, the preferential formation of one stereoisomer is explained by the ability of the reactants to maintain a stabilizing interaction between orbitals on the anomeric carbon and the ring oxygen in the transition state, a phenomenon known as the kinetic anomeric effect. While not a carbohydrate, the principles of transition-state stabilization through orbital overlap are broadly applicable.

Influence on Reaction Pathways : In cobalt-catalyzed reactions of tertiary allylic carbonates, computational studies have revealed that the regio- and enantioselectivity are well-explained by a combination of steric and electronic effects, including C-H---O hydrogen bonding and C-H---π interactions in the transition state. These subtle interactions, which are fundamentally stereoelectronic in nature, can dictate the preferred reaction pathway by stabilizing one transition state over others.

The interplay between the conformation of the allylic substrate and the electronic demands of the reaction mechanism is therefore crucial. A favorable stereoelectronic arrangement can lower the activation energy of a specific pathway, leading to high selectivity.

Leaving Group Effects in Allylic Carbonate Transformations

The carbonate moiety in a molecule like this compound is an excellent leaving group, a property that is central to its utility in organic synthesis. The ability of a leaving group to depart is related to its stability as an independent species. Good leaving groups are typically weak bases.

Kinetic Impact : Research has established that for very good leaving groups, such as carbonate or trifluoroacetate, the oxidative addition-ionization step is faster than the initial complexation step. In contrast, for less effective leaving groups like acetate (B1210297) or benzoate, the ionization step is the slowest (rate-determining) step. This means that reactions with allylic carbonates can proceed under milder conditions and at faster rates compared to analogous reactions with allylic acetates.

Efficiency in Catalysis : The efficiency of the leaving group is a key factor in catalyst performance. In certain rhodium-catalyzed C-H bond activation reactions, a carbonate was found to be the most efficient leaving group compared to others like acetate or phosphate, enabling the desired transformation.

| Leaving Group | Relative Rate of Ionization | pKa of Conjugate Acid (H-LG) | Characteristics | Reference |

| Carbonate (-OCO₂Me) | Fast | ~10.3 (for H₂CO₃) | Excellent; ionization is faster than complexation | |

| Trifluoroacetate (-OCOCF₃) | Fast | ~0.5 | Excellent; ionization is faster than complexation | |

| Acetate (-OAc) | Slow | ~4.76 | Moderate; ionization is rate-determining | |

| Benzoate (-OBz) | Slow | ~4.2 | Moderate; ionization is rate-determining |

This table compares the relative reactivity of different leaving groups in palladium-catalyzed allylic substitution, highlighting the superior performance of the carbonate group.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation Catalysts for Enantioselective Processes

The development of chiral catalysts capable of inducing high levels of stereocontrol in chemical transformations is a cornerstone of modern organic synthesis. For reactions involving allylic carbonates like Methyl 3-methylbut-2-en-1-yl carbonate, transition metal catalysis, particularly with palladium and iridium, has been a fruitful area of investigation.

Next-generation catalyst design for enantioselective allylic alkylation (AAA) reactions of this substrate is focused on the synthesis of novel chiral ligands. These ligands are designed to create a specific chiral environment around the metal center, thereby dictating the facial selectivity of nucleophilic attack on the π-allyl-metal intermediate. Researchers are exploring bidentate and monodentate phosphine (B1218219) ligands with tailored steric and electronic properties. For instance, modifications to well-established ligand frameworks, such as those based on Trost's diphosphine ligands, are being pursued to fine-tune reactivity and enantioselectivity for substrates like this compound. nih.gov

Iridium catalysis has emerged as a powerful alternative and complement to palladium catalysis in asymmetric allylic substitution. illinois.edursc.orgcaltech.eduresearchgate.netresearchgate.net Chiral iridium complexes, often featuring phosphoramidite (B1245037) or N-heterocyclic carbene (NHC) ligands, can provide different regioselectivity and enantioselectivity profiles compared to their palladium counterparts. The design of new iridium catalysts is focused on enhancing their activity and expanding their substrate scope to include a wider range of nucleophiles in reactions with allylic carbonates.

Beyond metal-based systems, organocatalysis represents a rapidly growing field for enantioselective transformations. wiley-vch.deresearchgate.netmdpi.com Chiral amines, phosphoric acids, and other small organic molecules can activate substrates and control the stereochemical outcome of reactions. The application of organocatalysts to reactions of this compound is a promising area for future research, offering potential advantages in terms of cost, toxicity, and operational simplicity.

Table 1: Comparison of Catalyst Systems for Enantioselective Allylic Alkylation

| Catalyst Type | Metal Center | Typical Ligands | Key Advantages |

| Palladium-based | Pd | Chiral diphosphines (e.g., Trost ligands) | High reactivity, broad substrate scope |

| Iridium-based | Ir | Phosphoramidites, N-Heterocyclic Carbenes | Different regioselectivity, high enantioselectivity |

| Organocatalysts | N/A | Chiral amines, phosphoric acids | Metal-free, lower toxicity, mild conditions |

Exploration of Novel Reaction Manifolds and Unprecedented Transformations

While allylic alkylation is a well-established transformation, researchers are actively exploring novel reaction manifolds for allylic carbonates like this compound to access unprecedented molecular architectures.

One promising area is the use of this substrate in higher-order cycloaddition reactions. rsc.orgrsc.org These reactions, which involve the combination of more than two components or π-systems, can rapidly build molecular complexity. For example, the development of catalytic systems that can promote [4+3], [3+3], or other cycloaddition cascades with this compound would open up new avenues for the synthesis of seven-membered rings and other challenging carbocyclic and heterocyclic systems.

Metathesis reactions, catalyzed by ruthenium or molybdenum complexes, offer another exciting frontier. researchgate.netrsc.orgresearchgate.net While traditionally used for olefin metathesis, recent advancements have expanded their application to other functional groups. The potential for cross-metathesis reactions involving the allylic double bond of this compound with other olefins could lead to the efficient synthesis of novel substituted allylic compounds.

Furthermore, the development of catalytic systems that can effect umpolung reactivity of this allylic carbonate is a significant goal. This would involve reversing the intrinsic electrophilic nature of the allylic system, allowing it to react as a nucleophile. Such a transformation would provide a powerful new tool for carbon-carbon bond formation.

Development of Sustainable and Green Chemistry Methodologies for Allylic Carbonate Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to developing more sustainable methods for its synthesis and finding greener applications for its use.

The synthesis of allylic carbonates can often be improved in terms of atom economy. scranton.eduprimescholars.comscribd.com Traditional methods may generate stoichiometric byproducts. Future research will likely focus on catalytic methods that minimize waste. For instance, the direct carbonation of the corresponding alcohol (3-methylbut-2-en-1-ol) using carbon dioxide as a renewable C1 source is a highly desirable but challenging goal.

In its application, the use of greener reaction media is a key consideration. Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, is a major research focus. Additionally, developing catalytic systems that are recoverable and reusable is crucial for making these processes more economically and environmentally sustainable.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to Allylic Carbonate | Research Goal |

| Atom Economy | Synthesis of the carbonate | Catalytic methods with minimal byproducts |

| Use of Renewable Feedstocks | Synthesis of the prenyl group | Biocatalytic or chemical synthesis from bio-based sources |

| Safer Solvents and Auxiliaries | Reactions utilizing the carbonate | Replacement of hazardous solvents with greener alternatives |

| Catalysis | Synthesis and reactions | Development of recoverable and reusable catalysts |

Synergistic Integration of Computational and Experimental Approaches for Rational Reaction Design

The combination of computational chemistry and experimental studies provides a powerful paradigm for the rational design of new catalysts and reactions. For transformations involving this compound, this synergistic approach is expected to accelerate discovery and optimization.

Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms. researchgate.netresearchgate.net By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control reactivity, regioselectivity, and enantioselectivity. This understanding can then guide the design of new catalysts with improved performance. For example, DFT studies can help in predicting how modifications to a ligand's structure will affect the geometry of the transition state and, consequently, the stereochemical outcome of the reaction.

Computational screening of virtual catalyst libraries is another emerging tool. By computationally evaluating the potential performance of a large number of candidate catalysts, researchers can prioritize the most promising candidates for experimental synthesis and testing. This approach can significantly reduce the time and resources required for catalyst development.

The synergy between theory and experiment is a two-way street. Experimental findings can provide crucial data to validate and refine computational models. For instance, kinetic studies and the characterization of reaction intermediates can help to confirm or refute proposed mechanisms derived from DFT calculations. This iterative cycle of prediction, experimentation, and refinement is key to the rational design of the next generation of chemical transformations.

Q & A

Basic Synthesis: What is the optimal procedure for synthesizing Methyl 3-methylbut-2-en-1-yl carbonate, and how are reaction conditions optimized?

Methodological Answer:

The compound is synthesized via a nucleophilic substitution reaction. In a typical procedure, 3-methylbut-2-en-1-ol (6.94 g, 80.6 mmol) is reacted with methyl chloroformate (19.0 mL, 246 mmol) in dichloromethane (CH₂Cl₂, 180 mL) using pyridine (20.0 mL, 247 mmol) as a base to neutralize HCl byproducts. The reaction proceeds under anhydrous conditions at room temperature, followed by standard aqueous workup (e.g., washing with brine, drying over Na₂SO₄). Purification via distillation yields the product as a yellowish oil with 97% efficiency. Key optimizations include maintaining stoichiometric excess of methyl chloroformate (1.5–2 eq) and controlling reaction temperature to prevent decomposition .

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Structural validation relies on ¹H NMR (δH 5.25 ppm for allylic protons, 3.80 ppm for methyl carbonate), IR (νmax ~1740 cm⁻¹ for carbonyl stretching), and GC-MS (molecular ion peak at 144–146 m/z). Purity is assessed via TLC (silica gel, hexane/ethyl acetate) and quantified using HPLC with C18 columns. Crude products often show no impurities by NMR, but distillation or column chromatography ensures high purity for downstream applications .

Advanced Reaction Mechanisms: How does this compound participate in allylic alkylation or prenylation reactions?

Methodological Answer:

The carbonate acts as an allylating agent in transition-metal-catalyzed reactions. For example, under Bi(OTf)₃ catalysis, allylic carbonates undergo nucleophilic substitution with electron-rich aromatic systems (e.g., phenols or enolates), forming C–C bonds. The reaction mechanism involves in situ generation of allyl triflate intermediates, which are attacked by nucleophiles. Steric effects from the 3-methyl group influence regioselectivity, favoring linear over branched products .

Advanced Applications: How is this compound utilized in synthesizing natural products or bioactive molecules?

Methodological Answer:

The 3-methylbut-2-en-1-yl (prenyl) group is prevalent in terpenoids and alkaloids. For instance, this compound has been used to introduce prenyl moieties into quinolinone derivatives, such as 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, isolated from Melicope moluccana. This methodology enables efficient construction of complex natural product scaffolds for cytotoxic or antiplasmodial studies .

Data Contradictions: How can researchers reconcile discrepancies in reported yields or spectroscopic data across studies?

Methodological Answer:

Variations in yields (e.g., 97% vs. lower values) often arise from differences in purification methods (distillation vs. chromatography) or reagent quality (anhydrous conditions vs. trace moisture). Discrepancies in NMR shifts may reflect solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) minimizes variability .

Advanced Functionalization: What strategies enable selective modification of the carbonate group or allylic position?

Methodological Answer:

The carbonate group can be hydrolyzed under basic conditions (e.g., KOH/MeOH) to yield 3-methylbut-2-en-1-ol. Alternatively, Pd-catalyzed cross-coupling (e.g., Tsuji-Trost) enables allylic substitution with soft nucleophiles (e.g., malonates). For regioselective functionalization, steric directing groups or Lewis acids (e.g., Bi(OTf)₃) guide nucleophilic attack to the less hindered terminal position of the allylic system .

Stability and Handling: What precautions are necessary for long-term storage and handling of this compound?

Methodological Answer:

The compound is sensitive to moisture and heat. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or polymerization. Avoid prolonged exposure to light, as unsaturated esters may undergo [2+2] cycloaddition. Purity should be verified via NMR before use in sensitive reactions .

Mechanistic Insights: How do solvent polarity and catalyst choice influence reaction outcomes in allylic substitutions?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity and stabilize ionic intermediates, favoring SN2 pathways. Nonpolar solvents (e.g., toluene) promote radical or concerted mechanisms. Catalyst selection (e.g., Bi(OTf)₃ vs. Pd(PPh₃)₄) dictates regioselectivity: Bi(OTf)₃ favors allylic triflate formation for electrophilic substitution, while Pd catalysts enable π-allyl intermediates for asymmetric allylic alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.